Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
“Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a complex organic compound. It belongs to the class of compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This specific compound also contains additional functional groups such as an ethylthio group, a methyl group, a thiophene ring, and a carboxylate ester group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring are various functional groups including an ethylthio group, a methyl group, a thiophene ring, and a carboxylate ester group . The exact bond lengths and angles would need to be determined through experimental methods such as X-ray crystallography or computational methods .Scientific Research Applications
Synthesis and Chemical Reactions
Research has explored the synthesis and reactions of Biginelli compounds, which are structurally related to the queried compound. These studies have investigated various reactions to create derivatives with potential biological activities. For example, Kappe and Roschger (1989) detailed the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, highlighting the versatility of these compounds in chemical synthesis (Kappe & Roschger, 1989). Similarly, Nikalje et al. (2017) reported the synthesis of novel chromone-pyrimidine coupled derivatives under eco-friendly conditions, showcasing the compound's potential in green chemistry applications (Nikalje et al., 2017).
Structural Analysis and Properties
The molecular structure and properties of derivatives similar to the queried compound have been extensively studied. Pekparlak et al. (2018) conducted spectroscopic and density functional theory calculations to characterize a related molecule, providing insights into its electronic structure and potential reactivity (Pekparlak et al., 2018).
Biological Activities
Several studies have focused on the potential biological activities of pyrimidine derivatives, including antimicrobial, antifungal, and antitumor effects. For instance, Tiwari et al. (2018) evaluated the antimicrobial activity of chromone-pyrimidine derivatives, identifying compounds with potent antibacterial and antifungal properties (Tiwari et al., 2018). Another study by Gomha, Muhammad, and Edrees (2017) synthesized a novel compound and assessed its antitumor activities, highlighting the potential of such molecules in cancer research (Gomha et al., 2017).
Future Directions
The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications. For example, it could be evaluated for its anti-fibrotic activities . Additionally, new synthetic methods could be developed to improve the efficiency and yield of its synthesis . Further studies could also be conducted to fully elucidate its mechanism of action and to determine its physical and chemical properties.
Properties
IUPAC Name |
methyl 2-ethylsulfanyl-7-methyl-4-oxo-5-thiophen-2-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-4-23-16-18-13-12(14(20)19-16)11(9-6-5-7-24-9)10(8(2)17-13)15(21)22-3/h5-7,11H,4H2,1-3H3,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAUYPCVIGUASV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=CS3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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